Cloruro de 5-Bromo-2-metoxi-4-metilbenceno-1-sulfonilo

Descripción general

Descripción

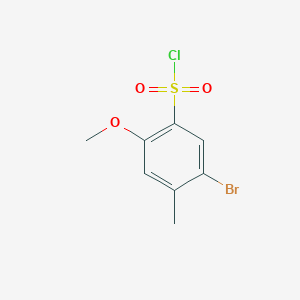

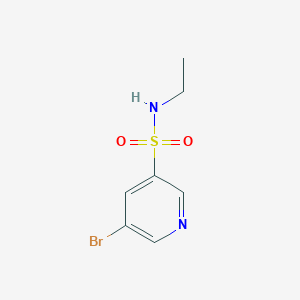

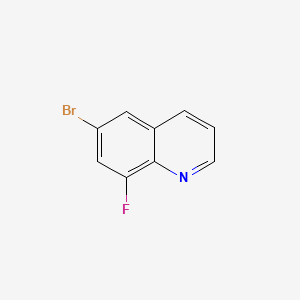

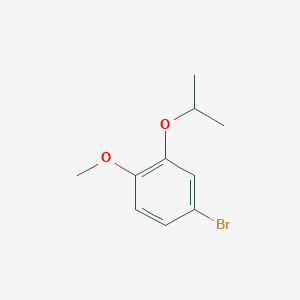

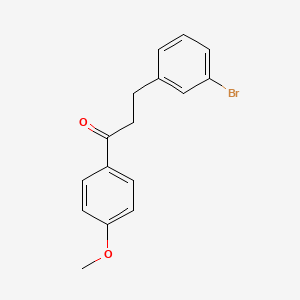

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative . It is a powder in appearance . The chemical formula is C8H8BrClO3S and it has a molecular weight of 299.57 .

Synthesis Analysis

The synthesis of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could involve electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride can be represented by the SMILES string: CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC . The InChI key is PMIXVEUYCURXMB-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride could include electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical and Chemical Properties Analysis

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is a powder in appearance . It has a molecular weight of 299.57 . The chemical formula is C8H8BrClO3S .Aplicaciones Científicas De Investigación

Síntesis de compuestos heteroarílicos

Este compuesto se utiliza en la síntesis de derivados heteroarílicos, que son cruciales en la química medicinal. Por ejemplo, se puede utilizar para preparar derivados de 1-bromo-3-heteroarilbenceno como benzofurano, benzoxazol y 1-metilpirrol . Estos derivados tienen aplicaciones potenciales en el desarrollo de fármacos debido a sus diversas actividades biológicas.

Reacciones de sustitución aromática electrófila

En la síntesis orgánica, Cloruro de 5-Bromo-2-metoxi-4-metilbenceno-1-sulfonilo puede actuar como material de partida para reacciones de sustitución aromática electrófila. Estas reacciones son fundamentales en la construcción de moléculas complejas, particularmente en la síntesis de productos farmacéuticos y agroquímicos .

Aplicaciones en ciencia de materiales

El compuesto se puede utilizar en la síntesis de materiales con propiedades específicas. Por ejemplo, puede contribuir a la creación de poli(p-fenilenvilenos) sustituidos con fenilo solubles con un bajo contenido de defectos estructurales, que son importantes en el desarrollo de dispositivos electrónicos y optoelectrónicos .

Síntesis química

Los investigadores en síntesis química pueden emplear este compuesto en rutas sintéticas de múltiples pasos. Puede servir como intermedio en la preparación de moléculas más complejas, lo que demuestra su versatilidad en la química orgánica sintética .

Desarrollo de compuestos basados en sulfonamida

Los compuestos basados en sulfonamida tienen una amplia gama de aplicaciones, incluyendo como diuréticos, antimicrobianos y medicamentos antiepilépticos. This compound se puede utilizar para sintetizar N-(4-etilbenzoil)-2-metoxibencenosulfonamida, mostrando su papel en el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride are the benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable carbocations or radicals .

Mode of Action

The compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This substitution can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound affects the biochemical pathway of electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’s properties such as its melting point, boiling point, and density can influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the compound’s action is the formation of a new compound with a bromine atom substituted at the benzylic position . This substitution can significantly alter the chemical properties of the original compound .

Safety and Hazards

5-Bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVEUYCURXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808134-00-1 | |

| Record name | 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)